molecular formula C21H28N2O4S2 B2753082 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane CAS No. 333311-18-5

1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane

Cat. No.: B2753082
CAS No.: 333311-18-5
M. Wt: 436.59
InChI Key: PVFTXYAAOYNZQD-UHFFFAOYSA-N
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Description

1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane is a chemical compound with the molecular formula C21H28N2O4S2 and a molecular weight of 436.59 g/mol . This compound belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of sulfonyl groups attached to the phenyl rings makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane typically involves the reaction of 1,4-diazepane with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfides.

    Substitution: The hydrogen atoms on the diazepane ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base to deprotonate the diazepane ring.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Functionalized diazepane derivatives.

Scientific Research Applications

1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The diazepane ring can also interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane is unique due to its specific substitution pattern and the presence of two sulfonyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

1,4-bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S2/c1-16-6-8-20(14-18(16)3)28(24,25)22-10-5-11-23(13-12-22)29(26,27)21-9-7-17(2)19(4)15-21/h6-9,14-15H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFTXYAAOYNZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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